Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

3-Methoxy-4-nitrobenzamide structure
3-Methoxy-4-nitrobenzamide structure
Product Name:3-Methoxy-4-nitrobenzamide
Numero CAS:92241-87-7
MF:C8H8N2O4
MW:196.160121917725
CID:754068
PubChem ID:11063338
Update Time:2025-06-10

3-Methoxy-4-nitrobenzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzamide, 3-methoxy-4-nitro-
    • 3-METHOXY-4-NITROBENZAMIDE
    • 3-(methyloxy)-4-nitrobenzamide
    • 3-methoxy-4-nitro-benzamide
    • 3-Methoxy-4-nitro-benzoesaeure-amid
    • 3-methoxy-4-nitro-benzoic acid amide
    • Benzamide,3-methoxy-4-nitro
    • 3-Methoxy-4-nitrobenzamide (ACI)
    • HBEDVMJPLSCWPI-UHFFFAOYSA-N
    • DA-23444
    • 92241-87-7
    • CHEMBL468432
    • E82301
    • SCHEMBL223645
    • AKOS015991587
    • NF-0718
    • EN300-136598
    • DTXSID80453833
    • CS-0188790
    • MFCD18398357
    • 3-Methoxy-4-nitrobenzamide
    • Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
    • Chiave InChI: HBEDVMJPLSCWPI-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

Proprietà calcolate

  • Massa esatta: 196.04800
  • Massa monoisotopica: 196.04840674g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 238
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 98.1Ų

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 363.3±32.0 °C at 760 mmHg
  • Punto di infiammabilità: 173.5±25.1 °C
  • PSA: 99.13000
  • LogP: 2.10970
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide Informazioni sulla sicurezza

3-Methoxy-4-nitrobenzamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A015001168-250mg
3-Methoxy-4-nitrobenzamide
92241-87-7 97%
250mg
$480.00 2023-08-31
Alichem
A015001168-500mg
3-Methoxy-4-nitrobenzamide
92241-87-7 97%
500mg
$806.85 2023-08-31
Alichem
A015001168-1g
3-Methoxy-4-nitrobenzamide
92241-87-7 97%
1g
$1564.50 2023-08-31
TRC
M493048-50mg
3-Methoxy-4-nitrobenzamide
92241-87-7
50mg
$ 50.00 2022-06-03
TRC
M493048-100mg
3-Methoxy-4-nitrobenzamide
92241-87-7
100mg
$ 65.00 2022-06-03
TRC
M493048-500mg
3-Methoxy-4-nitrobenzamide
92241-87-7
500mg
$ 160.00 2022-06-03
Apollo Scientific
OR303912-500mg
3-Methoxy-4-nitrobenzamide
92241-87-7
500mg
£80.00 2024-05-26
Apollo Scientific
OR303912-1g
3-Methoxy-4-nitrobenzamide
92241-87-7
1g
£95.00 2024-05-26
Apollo Scientific
OR303912-5g
3-Methoxy-4-nitrobenzamide
92241-87-7
5g
£200.00 2024-05-26
eNovation Chemicals LLC
Y1253992-10g
Benzamide, 3-methoxy-4-nitro-
92241-87-7 98%
10g
$180 2024-06-07

3-Methoxy-4-nitrobenzamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Ammonium chloride ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  3 h, rt
Riferimento
Preparation of heterocyclic compounds as STING agonists and methods of use
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
Riferimento
Preparation of thiazolones for use as PI3 kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; overnight
Riferimento
Preparation of thiazolone compounds for inhibiting hYAK3 proteins
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 50 °C
Riferimento
Preparation of heterocyclic compounds as STING modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  0 °C; 5 h, rt
Riferimento
Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ;  1 h, 0 °C
1.3 Reagents: Water
Riferimento
Phosphine oxide derivative, preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
Riferimento
Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 30 min, 0 °C
Riferimento
Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Heteroarylalkyne compounds for targeting mutant of p53 and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
Riferimento
Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
Riferimento
Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
Riferimento
Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  0 °C; 5 h, rt
Riferimento
Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt; 0 °C
Riferimento
Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  10 min, 0 °C; 5 min; overnight
Riferimento
Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa
Verner, Erik; Katz, Bradley A.; Spencer, Jeffrey R.; Allen, Darin; Hataye, Jason; et al, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
Riferimento
Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
Riferimento
Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Riferimento
Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ
Czaplewski, Lloyd G.; Collins, Ian; Boyd, E. Andrew; Brown, David; East, Stephen P.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ;  2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  10 - 15 °C
Riferimento
Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
Riferimento
Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion
, Japan, , ,

3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.